molecular formula C9H15N3O B1391197 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide CAS No. 1217862-98-0

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B1391197
CAS No.: 1217862-98-0
M. Wt: 181.23 g/mol
InChI Key: UNWAZDFLJQPQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The structure of this compound includes a propanamide group attached to the pyrazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from related compounds. For example, the compound “2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-ethylamine” has an empirical formula of C8H15N3 and a molecular weight of 153.22 .

Scientific Research Applications

Complex Ligand Formation and Coordination Chemistry

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide and its derivatives are studied for their ability to form complexes with metals such as palladium, showcasing their potential in the field of coordination chemistry. For instance, complexes of palladium(II) chloride with 3-(pyrazol-1-yl)propanamide (PPA) and related ligands have been synthesized, with these complexes showing different supramolecular hydrogen-bonded chains and two-dimensional arrays. Such compounds could have implications in catalysis and materials science (Palombo et al., 2019).

Anticancer and Enzyme Inhibition Potential

Several studies explore the role of this compound derivatives in anticancer activity and enzyme inhibition. For example, new 4-[3-(aryl)-5-substitutedphenyl-4,5-dihydro-1H-pyrazole-1-yl]benzensulfonamides have been synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects, indicating their potential as drug candidates in oncology and enzyme regulation (Gul et al., 2018).

Synthesis and Bioactivity Studies

Further research focuses on the synthesis of new derivatives and their bioactivity. For instance, the synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have shed light on their cytotoxic activities and potential as carbonic anhydrase inhibitors, highlighting the compound's versatility in pharmaceutical applications (Gul et al., 2016).

Properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-5-6(2)11-12(7(5)3)8(4)9(10)13/h8H,1-4H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWAZDFLJQPQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C(C)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide
Reactant of Route 2
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide
Reactant of Route 3
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.